1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a tert-butyl group and a methoxy group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 5-tert-butyl-2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.
Major Products:
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, alkylated products, or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Tert-butyl-2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Other chalcones such as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one and (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness: The presence of the tert-butyl and methoxy groups on the phenyl ring distinguishes it from other chalcones, potentially enhancing its stability and biological activity.
Properties
CAS No. |
105725-87-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16-5/h6-9H,1H2,2-5H3 |
InChI Key |
BKYDGIARYMBZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C=C |
Origin of Product |
United States |
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